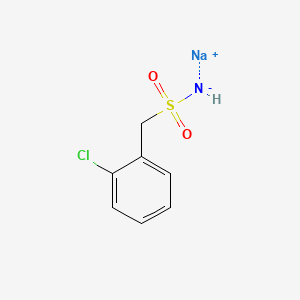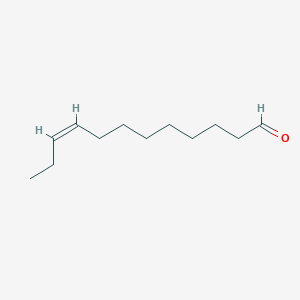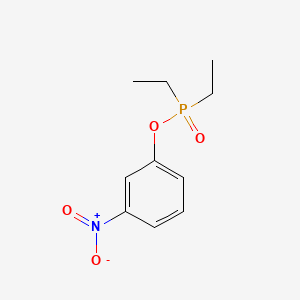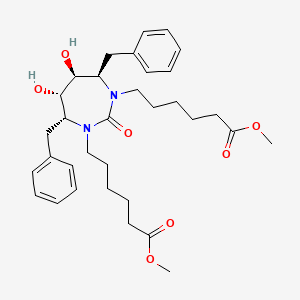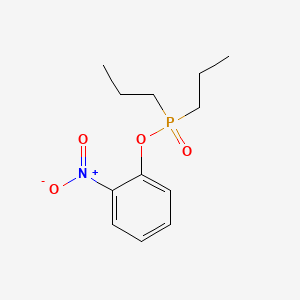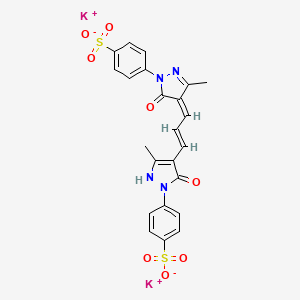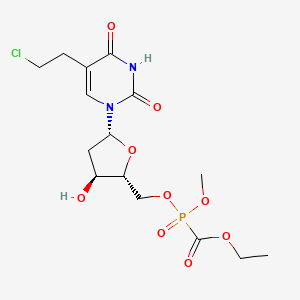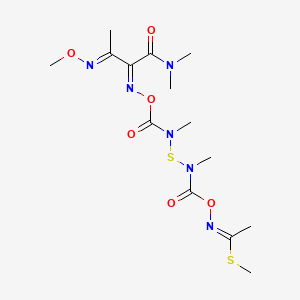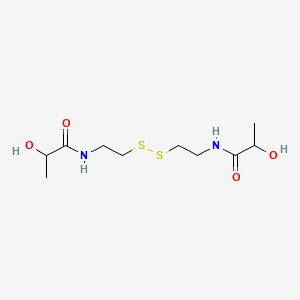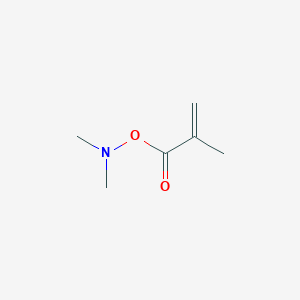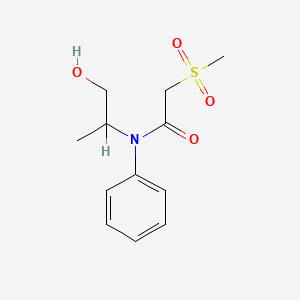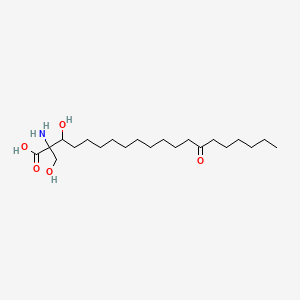
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- typically involves multi-step organic synthesis. One common approach is the reduction of a precursor compound, followed by inversion methods to achieve the desired stereochemistry. For example, the synthesis of similar compounds involves the use of sodium borohydride in methanol at low temperatures, followed by inversion using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxy groups.
Substitution: Amino and hydroxy groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, methanesulfonyl chloride for inversion, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield hydroxy derivatives, while oxidation reactions produce oxo derivatives.
Aplicaciones Científicas De Investigación
Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to lipid metabolism and cellular signaling.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Eicosanoic acid, 2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxo-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes such as lipid metabolism and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares similar functional groups and stereochemistry.
γ-Amino β-hydroxybutyric acid: Known for its neuromodulatory properties, this compound also contains amino and hydroxy groups.
Propiedades
Número CAS |
175521-91-2 |
|---|---|
Fórmula molecular |
C21H41NO5 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
2-amino-3-hydroxy-2-(hydroxymethyl)-14-oxoicosanoic acid |
InChI |
InChI=1S/C21H41NO5/c1-2-3-4-11-14-18(24)15-12-9-7-5-6-8-10-13-16-19(25)21(22,17-23)20(26)27/h19,23,25H,2-17,22H2,1H3,(H,26,27) |
Clave InChI |
JVVUMRUWQBAVNC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CCCCCCCCCCC(C(CO)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




